Methyl N-(4-methylpyridin-3-yl)carbamate

概述

描述

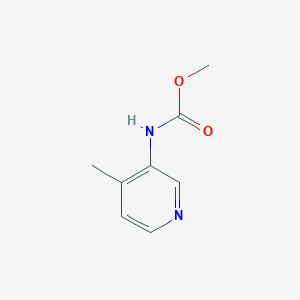

Methyl N-(4-methylpyridin-3-yl)carbamate is an organic compound with the molecular formula C₈H₁₀N₂O₂ and a molecular weight of 166.18 g/mol . It is a derivative of pyridine and carbamate, characterized by the presence of a methyl group attached to the nitrogen atom of the carbamate and the 4-methylpyridin-3-yl group.

准备方法

Synthetic Routes and Reaction Conditions

One common method for synthesizing methyl N-(4-methylpyridin-3-yl)carbamate involves the reaction of 4-methylpyridine-3-amine with dimethyl carbonate in the presence of potassium t-butoxide. The reaction is typically carried out at a temperature of 10-15°C and monitored by thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis process mentioned above can be scaled up for industrial applications, with appropriate adjustments to reaction conditions and equipment to ensure safety and efficiency.

化学反应分析

Hydrogenation of the Pyridine Ring

Methyl N-(4-methylpyridin-3-yl)carbamate undergoes catalytic hydrogenation under non-traditional conditions using samarium iodide (SmI₂) and water as a hydrogen source. This reaction reduces the pyridine ring to a piperidine derivative, yielding cis-(4-methylpiperidin-3-yl)methyl carbamate , a key intermediate in pharmaceutical synthesis .

Reaction Conditions :

- Reagents : SmI₂ (6–6.2 equiv), purified water

- Solvent : Tetrahydrofuran (THF)

- Temperature : 20–25°C

- Time : 1–2 hours

Key Observations :

- The reaction proceeds via radical intermediates generated by SmI₂.

- The product is isolated after acid quenching (2 M HCl), extraction with ethyl acetate, and pH adjustment (>12 with NaOH) .

Directed Ortho Metalation and Functionalization

The carbamate group directs lithiation at the ortho position of the pyridine ring. For example, treatment with n-butyllithium (n-BuLi) and *N,N,N',N'-*tetramethylethylenediamine (TMEDA) enables functionalization at the C4 position of the pyridine ring .

Reaction Pathway :

- Lithiation :

- Reagents : n-BuLi (2.5 M in hexanes), TMEDA

- Conditions : –78°C in THF

- Electrophilic Quenching :

Example :

| Step | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Lithiation | n-BuLi, TMEDA, THF, –78°C | Lithiated intermediate | — |

| CO₂ Quenching | CO₂ gas, –78°C → rt | 5-(Methoxycarbonyl)amino-4-methylpicolinic acid | 69% (analogous system) |

Hydrolysis of the Carbamate Group

The carbamate moiety is hydrolyzed under acidic or basic conditions to regenerate the parent amine, 3-amino-4-methylpyridine .

Conditions :

- Acidic Hydrolysis : HCl (concentrated), reflux in dioxane .

- Basic Hydrolysis : NaOH (2 M), aqueous ethanol, 40–45°C .

Mechanism :

- Acidic conditions protonate the carbonyl oxygen, facilitating nucleophilic attack by water.

- Basic conditions deprotonate water, generating hydroxide ions for nucleophilic cleavage.

Participation in Multi-Step Syntheses

This compound serves as a precursor in the synthesis of pharmaceuticals like tofacitinib and imatinib . Key steps include:

- Reductive Amination : Reaction with ketones (e.g., 1-benzyl-4-methyl-3-ketopiperidine) and NaBH(OAc)₃ to form piperidine derivatives .

- Cross-Coupling : Suzuki-Miyaura coupling with boronic acids in the presence of Pd catalysts .

Example :

| Reaction | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Reductive Amination | NaBH(OAc)₃, glacial acetic acid, 0°C | (3R,4R)-1-Benzyl-4-methyl-3-methylaminopiperidine | 83–85% |

Stability and Compatibility

科学研究应用

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. For instance, derivatives incorporating the pyridine moiety have shown significant inhibitory effects against various human cancer cell lines, including lung (A549), liver (HepG2), and breast (MCF-7) cancers. The presence of nitrogen-containing structures, such as piperidine and pyridine rings, has been linked to enhanced anti-proliferative activity .

Key Findings:

- Compounds with specific substitutions on the pyridine ring exhibited IC50 values less than 20 μM against cancer cell lines.

- The introduction of methyl groups at strategic positions significantly increased the compounds' efficacy.

Herbicidal Properties

Methyl N-(4-methylpyridin-3-yl)carbamate derivatives have also been evaluated for their herbicidal activities. Research indicates that certain analogs demonstrate effective control over weed species while minimizing phytotoxicity to crops like rice. The mechanism of action is believed to involve the inhibition of cytochrome P450-dependent enzymes critical for plant growth .

Herbicidal Efficacy:

- Structural modifications of the compound led to improved selectivity and efficacy against specific weed species.

- Some derivatives showed promising results in field trials, indicating their potential as new herbicides in agricultural practices.

Synthesis and Evaluation of Derivatives

A study published in Pesticide Science documented the synthesis of various aryl(4-substituted pyridin-3-yl)methyl carbamates and assessed their herbicidal activities. The research found that specific combinations of substituents on the pyridine ring significantly influenced herbicidal effectiveness without harming rice plants .

Anticancer Compound Development

In another case, researchers synthesized a series of carbamate derivatives based on this compound and tested them against cancer cell lines using the MTT assay. The results demonstrated that certain derivatives not only inhibited cell proliferation but also induced apoptosis in HepG2 cells, showcasing their potential as anticancer agents .

作用机制

The mechanism of action of methyl N-(4-methylpyridin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, depending on the specific enzyme targeted .

相似化合物的比较

Similar Compounds

- Methyl N-(3-pyridyl)carbamate

- Methyl N-(4-pyridyl)carbamate

- Ethyl N-(4-methylpyridin-3-yl)carbamate

Uniqueness

Methyl N-(4-methylpyridin-3-yl)carbamate is unique due to the presence of the 4-methyl group on the pyridine ring, which can influence its reactivity and interaction with biological targets. This structural feature can result in different pharmacological and chemical properties compared to its analogs .

生物活性

Methyl N-(4-methylpyridin-3-yl)carbamate is an organic compound with significant biological activity, primarily attributed to its structural features, including the pyridine moiety. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the following molecular formula and weight:

- Molecular Formula : CHNO

- Molecular Weight : Approximately 166.18 g/mol

The compound features a carbamate functional group attached to a 4-methylpyridine ring, enhancing its solubility and reactivity in biological systems. Its synthesis can be achieved through various methods, including the reaction of 4-methylpyridine with methyl chloroformate.

The biological activity of this compound is primarily due to its ability to interact with specific enzymes and proteins. It acts as an enzyme inhibitor, binding to active sites and blocking enzymatic activity. This inhibition can significantly impact various biochemical pathways, making it a candidate for therapeutic applications.

Enzyme Inhibition Studies

Research has shown that this compound exhibits inhibitory effects on several enzymes:

- Fatty Acid Amide Hydrolase (FAAH) : It has been noted for its potential in modulating FAAH activity, which is crucial in regulating endocannabinoid levels in the body. Compounds with similar structures have been reported to possess IC values ranging from 4 μM to 7.3 μM for FAAH inhibition .

- Butyrylcholinesterase (BuChE) : Some derivatives have shown moderate inhibition of BuChE, which is relevant for neurological disorders .

Biological Activity Overview

The biological activities associated with this compound can be summarized as follows:

Case Studies

- Neuroprotective Activity : A study demonstrated that carbamate derivatives similar to this compound exhibited neuroprotective effects by upregulating anti-apoptotic proteins like Bcl-2 in human iPSC-derived neurons. This suggests potential applications in treating neurodegenerative diseases .

- Enzyme Interaction Studies : Molecular docking simulations indicated that this compound binds effectively to specific protein targets involved in disease pathways. Experimental validation is ongoing to confirm these interactions.

- Agricultural Applications : The compound has been evaluated for herbicidal activity against various weeds, indicating its potential use in agrochemicals .

属性

IUPAC Name |

methyl N-(4-methylpyridin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-6-3-4-9-5-7(6)10-8(11)12-2/h3-5H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTEFYIXMXZZAGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20470362 | |

| Record name | Methyl N-(4-methylpyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

694495-63-1 | |

| Record name | Methyl N-(4-methylpyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。